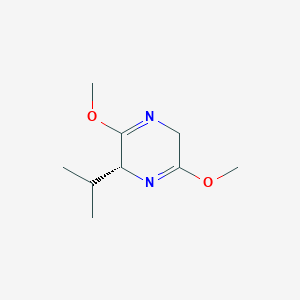

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFWEOGTZZPCTO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352920 | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109838-85-9 | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

An In-Depth Technical Guide to (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Introduction: The Schöllkopf Reagent

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, more commonly known in the scientific community as the (R)-Schöllkopf reagent, is a cornerstone chiral auxiliary in the field of organic chemistry.[1][2][3] Developed by Ulrich Schöllkopf in 1981, this compound provides a robust and highly effective method for the asymmetric synthesis of α-amino acids.[4][5] The Schöllkopf bis-lactim ether method, as it is formally known, allows for the diastereoselective alkylation of a glycine-derived enolate, enabling the synthesis of a wide array of non-proteinogenic and optically pure α-amino acids.[1][4][6] These exotic amino acids are invaluable building blocks in the development of novel peptide-based therapeutics, constrained analogues for conformational studies, and complex natural products. This guide offers a comprehensive overview of the Schöllkopf reagent, from its fundamental properties and synthesis to its mechanism of action and practical application in a laboratory setting.

Physicochemical Properties

The (R)-Schöllkopf reagent is a colorless to yellow liquid under standard conditions. Its physical and chemical characteristics are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₂[1][2][7][8] |

| Molecular Weight | 184.24 g/mol [1][2][7][8] |

| CAS Number | 109838-85-9[2][7][9] |

| Appearance | Colorless to yellow clear liquid[8] |

| Density | 1.028 g/mL at 20 °C[2][8][9][10] |

| Boiling Point | 72 °C[1][8] |

| Flash Point | 85.0 °C (185.0 °F) - closed cup[1][11] |

| Optical Rotation [α]20/D | -102 ± 5° (c = 1% in ethanol)[2][8][11] |

| Storage | Store at 2°C - 8°C in a well-closed container[1] |

Synthesis of the (R)-Schöllkopf Reagent

The reagent is synthesized from the cyclic dipeptide of (R)-valine and glycine, namely (R)-3-isopropylpiperazine-2,5-dione. The key transformation is a double O-methylation to form the bis-lactim ether.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the (R)-Schöllkopf reagent.

Detailed Synthesis Protocol

This protocol is based on established literature procedures.[7][9]

-

Reaction Setup : To a 2 L round-bottom flask, add (R)-3-isopropylpiperazine-2,5-dione (20.7 g, 133 mmol) and dichloromethane (500 mL).

-

Reagent Addition : Add trimethyloxonium tetrafluoroborate (49.0 g, 331 mmol) to the slurry.

-

Reaction : Stir the mixture vigorously at room temperature under a nitrogen atmosphere. After approximately 18 hours, the mixture should become a clear solution. Add an additional portion of trimethyloxonium tetrafluoroborate (19.6 g, 133 mmol) and continue stirring.

-

Quenching : After a total of ~23 hours, cool the reaction mixture in an ice bath. Slowly and carefully add 200 g of ice followed by 100 mL of concentrated (28%) ammonium hydroxide solution. Stir the mixture in the ice bath for 1 hour.

-

Extraction : Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Washing : Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration : Dry the organic layer with anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield a light brown oil.

-

Purification : Purify the crude product via column chromatography using an eluent of ether/pentane (1:4). This typically affords the pure (R)-Schöllkopf reagent as a colorless oil with a yield of approximately 71.5%.[7][9]

Mechanism of Asymmetric Alkylation

The power of the Schöllkopf method lies in its predictable and highly controlled stereoselectivity. This is achieved through a three-step sequence: deprotonation, diastereoselective alkylation, and hydrolysis.[4]

-

Deprotonation : The process begins with the abstraction of a proton from the prochiral α-carbon of the glycine unit using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This generates a planar, lithiated aza-enolate.[1][4]

-

Diastereoselective Alkylation : The stereoselectivity of the entire synthesis is determined in this step. The bulky isopropyl group, originating from the natural amino acid (R)-valine, effectively shields one face of the planar enolate.[4][5] Consequently, an incoming electrophile (e.g., an alkyl halide) can only attack from the less sterically hindered opposite face. This directed attack results in the formation of the alkylated product with a strong preference for the trans configuration, leading to exceptionally high diastereoselectivity, often exceeding 95% d.e.[1]

-

Hydrolysis : The final step involves the cleavage of the alkylated bis-lactim ether. Mild acidic hydrolysis breaks down the pyrazine ring, releasing two separate amino acid methyl esters: the newly synthesized, optically pure (R)-α-amino acid methyl ester and the recoverable (R)-valine methyl ester.[4]

Mechanism Diagram

Caption: Mechanism of stereoselective alkylation via the Schöllkopf method.

General Protocol for Asymmetric α-Amino Acid Synthesis

This protocol outlines a general procedure for the alkylation of the (R)-Schöllkopf reagent to synthesize a new α-amino acid.

-

Setup for Lithiation : In a flame-dried, multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (R)-Schöllkopf reagent (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

-

Alkylation : Slowly add the desired electrophile (e.g., alkyl halide, 1.1 equivalents), either neat or dissolved in a small amount of anhydrous THF, to the lithiated intermediate at -78 °C.

-

Reaction Monitoring : Allow the reaction to stir at low temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching : Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C and allow the mixture to warm to room temperature.

-

Workup : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Hydrolysis : Dissolve the crude alkylated product in a suitable solvent (e.g., methanol) and treat with dilute hydrochloric acid (e.g., 0.1 M HCl). Stir the reaction at room temperature until the bis-lactim ether is fully cleaved (monitor by TLC or LC-MS).

-

Purification : Concentrate the reaction mixture and separate the desired α-amino acid ester from the valine methyl ester auxiliary using standard techniques such as column chromatography or crystallization.

Scope, Applications, and Limitations

The primary application of the Schöllkopf reagent is the laboratory-scale synthesis of optically pure α-amino acids.[4][11] Its versatility is a key strength; a wide variety of electrophiles can be employed, including:

This flexibility allows for the creation of α-amino acids with diverse side chains, including those that are sterically hindered or contain complex functional groups.[12][13] The method is particularly valuable for producing constrained amino acid analogues used in medicinal chemistry to design peptides with enhanced stability and specific conformations.[14]

Despite its power, the method has limitations. It is not well-suited for industrial-scale synthesis due to its relatively low atom economy and the use of stoichiometric, pyrophoric reagents like n-BuLi.[4][5]

Summary of Performance

The Schöllkopf method is renowned for its high degree of stereocontrol, consistently delivering products with excellent optical purity.

| Reaction Stage | Key Outcome | Typical Result |

| Alkylation | Diastereoselectivity | > 95% d.e.[1] |

| Hydrolysis | Final Product Optical Purity | > 95% e.e.[1][4] |

Conclusion

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a powerful and reliable chiral auxiliary that has secured a permanent place in the synthetic organic chemist's toolkit. The Schöllkopf method provides a predictable, high-yielding, and exceptionally stereoselective route to a vast range of enantiomerically pure α-amino acids. For researchers and drug development professionals, it remains an indispensable tool for accessing novel molecular architectures and advancing the frontiers of peptide science and medicinal chemistry.

References

-

Wikipedia. Schöllkopf method. [Link]

-

Hutchby, M., Sedgwick, A. C., & Bull, S. D. (n.d.). Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme Connect. [Link]

-

LookChem. Schöllkopf Bis-Lactim Amino Acid Synthesis. Chempedia. [Link]

-

University of Bath's research portal. Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters. [Link]

-

ResearchGate. Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives. [Link]

-

Hammer, K., & Undheim, K. (2008). The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic alpha-quaternary-alpha-amino acid derivatives. Amino Acids, 34(3), 357–402. [Link]

-

YouTube. Schöllkopf method. [Link]

Sources

- 1. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 | FD04039 [biosynth.com]

- 2. (R)-2,5-ジヒドロ-3,6-ジメトキシ-2-イソプロピルピラジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-2,5-二氢-3,6-二甲氧基-2-异丙基吡嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Schöllkopf Bis-Lactim Amino Acid Synthesis - Chempedia - LookChem [lookchem.com]

- 7. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]

- 10. (R)-2,5-二氢-3,6-二甲氧基-2-异丙基吡嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. (R)-2,5-二氢-3,6-二甲氧基-2-异丙基吡嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic alpha-quaternary-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Schöllkopf Chiral Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and life sciences research, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatically different physiological responses to enantiomeric pairs of a drug molecule. This necessitates the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a cornerstone strategy.[1] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which it is cleaved and ideally recovered.[1]

This guide provides an in-depth technical examination of the Schöllkopf chiral auxiliary, a powerful tool for the asymmetric synthesis of α-amino acids, particularly non-proteinogenic (unnatural) variants which are of immense interest in drug design for their potential to enhance peptide stability and biological activity.[2][3] Developed by Ulrich Schöllkopf in 1981, this methodology leverages a bislactim ether derived from a chiral amino acid and glycine to achieve high diastereoselectivity in alkylation reactions.[4][5] We will dissect the core mechanism, provide practical experimental insights, and explore the applications that have solidified the Schöllkopf method as a classic and enduring strategy in asymmetric synthesis.

The Heart of the Matter: The Schöllkopf Bislactim Ether

The efficacy of the Schöllkopf method hinges on the rigid, chiral environment provided by a 2,5-diketopiperazine, which is converted into a more reactive bislactim ether. The most commonly employed chiral auxiliary is derived from the naturally occurring amino acid L-valine, chosen for its bulky isopropyl group that provides excellent steric shielding.[4]

Preparation of the Bislactim Ether

The synthesis of the Schöllkopf auxiliary is a well-established, two-step process:

-

Formation of the 2,5-Diketopiperazine (Cyclic Dipeptide): The process begins with the cyclization of a dipeptide formed from glycine and a chiral amino acid, typically L-valine or D-valine depending on the desired enantiomer of the final product.[2][4] This is often achieved by heating the corresponding dipeptide methyl ester, leading to the formation of the cyclic dipeptide.

-

O-Alkylation to the Bislactim Ether: The resulting diketopiperazine is then treated with a powerful alkylating agent, most commonly Meerwein's salt (trimethyloxonium tetrafluoroborate) or triethyloxonium tetrafluoroborate.[2] This step converts the two amide functionalities into their corresponding lactim ethers, yielding the Schöllkopf auxiliary, for instance, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine when derived from L-valine and glycine.[2]

The Core Mechanism: Stereoselective Alkylation

The central, stereochemistry-defining step in the Schöllkopf synthesis is the diastereoselective alkylation of the bislactim ether. This process can be broken down into three key stages:

-

Deprotonation and Enolate Formation: The bislactim ether possesses a prochiral center at the α-carbon of the glycine unit.[2] Treatment with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), selectively abstracts a proton from this position.[4] This generates a planar, lithiated enolate intermediate.[2]

-

Diastereoselective Alkylation: The stereochemical outcome of the reaction is dictated at this stage. The bulky isopropyl group of the valine-derived auxiliary effectively blocks one face of the planar enolate.[2][4] Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face.[2][4] This results in the formation of the alkylated product with a high degree of diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.).[2]

-

Hydrolysis and Product Liberation: The final step involves the acidic hydrolysis of the alkylated bislactim ether.[4] This cleavage reaction breaks the heterocyclic ring, liberating the newly synthesized, enantiomerically enriched α-amino acid methyl ester and the chiral auxiliary (as valine methyl ester).[4] These two products can then be readily separated by standard chromatographic techniques or distillation.

The following DOT graph illustrates the mechanistic workflow of the Schöllkopf chiral auxiliary in asymmetric amino acid synthesis.

Figure 1: Mechanistic workflow of the Schöllkopf method.

Experimental Protocol: A Practical Example

The following is a generalized, step-by-step methodology for the asymmetric synthesis of an (R)-α-amino acid using the L-valine derived Schöllkopf auxiliary.

Step 1: Deprotonation and Enolate Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the Schöllkopf bislactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting orange-red solution at -78 °C for 30 minutes.

Step 2: Diastereoselective Alkylation

-

To the cold enolate solution, add the desired alkyl halide (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

Step 3: Workup and Purification of the Alkylated Intermediate

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure alkylated bislactim ether.

Step 4: Hydrolysis and Product Isolation

-

Dissolve the purified alkylated intermediate in 0.1 M hydrochloric acid.

-

Stir the mixture at room temperature for 12-24 hours.

-

Wash the acidic solution with dichloromethane to remove any non-polar impurities.

-

The aqueous layer, containing the hydrochloride salts of the desired amino acid methyl ester and valine methyl ester, can be further processed. This may involve ion-exchange chromatography for separation.

Data Presentation: Diastereoselectivity with Various Electrophiles

The Schöllkopf method exhibits high diastereoselectivity with a wide range of electrophiles. The table below summarizes typical diastereomeric excess (d.e.) values obtained for the alkylation of the L-valine-glycine bislactim ether.

| Electrophile (R-X) | Product (R-group) | Diastereomeric Excess (d.e.) |

| Methyl Iodide | Methyl | >95% |

| Ethyl Iodide | Ethyl | >95% |

| Propyl Iodide | n-Propyl | >95% |

| Benzyl Bromide | Benzyl | >95% |

| Allyl Bromide | Allyl | >95% |

Note: Data are representative and compiled from various literature sources. Actual results may vary depending on specific reaction conditions.

Applications in Research and Drug Development

The ability to synthesize a vast array of non-proteinogenic α-amino acids with high enantiopurity makes the Schöllkopf method a valuable tool in several areas:

-

Peptidomimetics and Drug Design: The incorporation of unnatural amino acids into peptides can enhance their resistance to enzymatic degradation, improve their pharmacokinetic profiles, and modulate their biological activity.[2] The Schöllkopf synthesis provides access to these crucial building blocks.

-

Catalysis and Ligand Synthesis: Chiral amino acids are often used as precursors for the synthesis of chiral ligands for asymmetric catalysis.

-

Natural Product Synthesis: Many complex natural products contain unusual amino acid moieties. The Schöllkopf method can be a key step in the total synthesis of such molecules.

Advantages and Limitations

Advantages:

-

High Diastereoselectivity: The method consistently delivers high diastereomeric excess, leading to products with high enantiopurity.[2][4]

-

Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse library of amino acids.[2][4]

-

Reliability: The procedure is robust and has been widely adopted in both academic and industrial settings.

-

Predictable Stereochemistry: The stereochemical outcome is predictable based on the chirality of the auxiliary used (L-valine gives the (R)-amino acid, and D-valine gives the (S)-amino acid).[6]

Limitations:

-

Atom Economy: The use of a stoichiometric chiral auxiliary reduces the overall atom economy of the process.[4]

-

Multi-step Process: The synthesis involves several steps, including the preparation of the auxiliary, alkylation, and hydrolysis.

-

Limited to Laboratory Scale: While reliable, the method is generally more suited for laboratory-scale synthesis of exotic amino acids rather than large-scale industrial production.[4]

Conclusion

The Schöllkopf chiral auxiliary has stood the test of time as a powerful and reliable method for the asymmetric synthesis of α-amino acids. Its high stereoselectivity, broad substrate scope, and predictable outcomes have made it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. While newer catalytic asymmetric methods continue to be developed, the fundamental principles and practical utility of the Schöllkopf synthesis ensure its continued relevance in the ongoing quest for stereochemically pure molecules that drive scientific innovation.

References

- Schöllkopf method - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sch%C3%B6llkopf_method]

- Wee, A. G. H., & McLeod, D. D. (2003). Stereoselective Synthesis of the Nonproteinogenic Amino Acid (2S,3R)-3-Amino-2-hydroxydecanoic Acid from (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone. The Journal of Organic Chemistry, 68(16), 6268–6273. [URL: https://pubs.acs.org/doi/10.1021/jo034334t]

- Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14881a]

- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of Chemical Research, 44(5), 337–347. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3098379/]

- Wee, A. G. H., & McLeod, D. D. (2003). Stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone. PubMed, 12895060. [URL: https://pubmed.ncbi.nlm.nih.gov/12895060/]

- Ulrich Schöllkopf - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ulrich_Sch%C3%B6llkopf]

- Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index Online. [URL: https://www.rsc.org/merck-index/monograph/m360]

- The Schollkopf Chiral Auxiliaries - Biosynth. [URL: https://www.biosynth.com/uploads/files/The%20Schollkopf%20Chiral%20Auxiliaries.pdf]

- Kazlauskas, R. J. (2001). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Russian Chemical Bulletin, 50(10), 2025–2029. [URL: https://link.springer.com/article/10.1023/A:1014888426938]

- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [URL: https://www.electronicsandbooks.com/e-books/book/enantioselective-synthesis-of-non-proteinogenic-amino-acids-via-metallated-bis-lactim-ethers-of-2-5-diketopiperazines-231333/]

- An improved synthesis of deuterated Scho¨llkopf's bis-lactim ether and its use for the asymmetric synthesis of (R). [URL: https://www.electronicsandbooks.com/e-books/book/an-improved-synthesis-of-deuterated-schollkopf-s-bis-lactim-ether-and-its-use-for-the-asymmetric-synthesis-of-r-231334/]

- Georg, G. I., & Lee, H.-J. (2001). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing. Organic Letters, 3(24), 3927–3930. [URL: https://pubs.acs.org/doi/10.1021/ol016809c]

- Ulrich Schöllkopf – Wikipedia (German). [URL: https://de.wikipedia.org/wiki/Ulrich_Sch%C3%B6llkopf]

- Ulrich Schöllkopf - Chemie.de. [URL: https://www.chemie.de/lexikon/Ulrich_Sch%C3%B6llkopf.html]

- Schöllkopf, U., Hinrichs, R., & Lonsky, R. (1987). Asymmetric Synthesis of Cyclic α‐Amino Acids by the Bislactim Ether Method. Angewandte Chemie International Edition in English, 26(2), 143-145. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198701431]

- Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880193/]

- The Schollkopf Chiral Auxiliaries | Product Guides | Biosynth. [URL: https://www.biosynth.com/product/45059/the-schollkopf-chiral-auxiliaries]

- Request PDF | Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. [URL: https://www.researchgate.

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [URL: https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/6c858487e6005d4f3b7d1e0a8d4a6f9a0c8b3c9f]

- Ulrich Schöllkopf - DNB Catalogue – Detail page - Deutsche Nationalbibliothek. [URL: https://portal.dnb.de/opac.htm?method=simpleSearch&query=124017991]

- Schöllkopf, Ulrich - Niedersächsische Personen. [URL: https://www.niedersaechsische-personen.de/person/gnd/124017991]

- Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. [URL: https://www.researchgate.net/publication/231362772_Microwave-assisted_synthesis_of_the_Schollkopf_chiral_auxiliaries_3_S-_and_3_R-36-dihydro-25-diethoxy-3-isopropyl-pyrazine]

- Schöllkopf Bis-lactim Amino Acid Synthesis - ChemTube3D. [URL: https://www.chemtube3d.com/synthesis-of-the-schollkopf-chiral-auxiliaries/]

- An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op0499317]

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630252/]

- Schöllkopf Chiral Auxiliary - OpenOChem Learn. [URL: https://openochem.org/reagent/schollkopf-chiral-auxiliary]

- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Foundation model - Wikipedia. [URL: https://en.wikipedia.

- Characterisation of a glycine to valine substitution at amino acid position 910 of the triple helical region of type III collagen in a patient with Ehlers-Danlos syndrome type IV - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1838848/]

- Niagara Falls State Park - Niagara Falls USA. [URL: https://www.niagarafallsusa.

- Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36748530/]

- Atomic electron transition - Wikipedia. [URL: https://en.wikipedia.

- Jeffrey Tambor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Jeffrey_Tambor]

- Substitutions for glycine alpha 1-637 and glycine alpha 2-694 of type I procollagen in lethal osteogenesis imperfecta. The conformational strain on the triple helix introduced by a glycine substitution can be transmitted along the helix - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1874719/]

- JMA Wireless Dome - Wikipedia. [URL: https://en.wikipedia.org/wiki/JMA_Wireless_Dome]

- L-Valine Glycine | C7H16N2O4 | CID 21969474 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-Valine-Glycine]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. The Schollkopf Chiral Auxiliaries | Product Guides | Biosynth [biosynth.com]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. Ulrich Schöllkopf - Wikipedia [en.wikipedia.org]

- 6. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

The Isopropyl Group: A Subtle Architect of Stereoselectivity in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The isopropyl group, -CH(CH₃)₂, is a ubiquitous substituent in organic chemistry, often regarded simply as a moderately bulky alkyl group. However, this perception belies its profound and nuanced role in governing the three-dimensional outcome of chemical reactions. For researchers in drug discovery and development, understanding the subtle interplay of steric, conformational, and electronic properties of the isopropyl group is critical for designing efficient and highly selective synthetic routes to enantiomerically pure molecules. This guide provides an in-depth analysis of how the isopropyl group functions as a key control element in asymmetric synthesis. We will explore its fundamental physicochemical characteristics, its role in foundational stereochemical models, and its application in robust methodologies like chiral auxiliary-based and catalytic reactions. Through mechanistic elucidation and practical examples, this document aims to equip scientists with the field-proven insights necessary to leverage the isopropyl group for precise stereochemical control.

Introduction: Beyond Simple Bulk - The Nuanced Role of the Isopropyl Group

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule dictates its interaction with the chiral environment of the human body.[1][2] While complex chiral ligands and catalysts often take center stage, the humble isopropyl group frequently plays a decisive, if underappreciated, role. Its unique balance of size and conformational flexibility allows it to exert significant steric influence without the extreme rigidity of a tert-butyl group, making it an ideal modulator of stereoselectivity.[3][4] From chiral auxiliaries that shield one face of a molecule to ligands that craft a specific chiral pocket around a metal center, the isopropyl group is a workhorse in the chemist's toolbox for asymmetric synthesis.[5][6]

Fundamental Physicochemical Properties Governing Stereoselectivity

The influence of the isopropyl group stems from a combination of its steric and conformational properties. While its electronic effects are generally minimal, they can be relevant in specific contexts.

Steric Hindrance: A Quantitative Perspective Using A-Values

The most direct measure of a substituent's steric bulk in a cyclic system is its A-value, which quantifies the Gibbs free energy difference between placing the group in an axial versus an equatorial position on a cyclohexane ring.[7] The axial position forces the substituent into close proximity with other axial hydrogens, creating destabilizing 1,3-diaxial interactions. The larger the A-value, the greater the preference for the equatorial position.

The isopropyl group has an A-value of approximately 2.15-2.21 kcal/mol.[3][4] This value is significantly higher than that of methyl (1.74 kcal/mol) and ethyl (1.79 kcal/mol), but considerably lower than the conformation-locking tert-butyl group (~5.0 kcal/mol).[4][7] This intermediate value is key to its utility; it is bulky enough to create a strong facial bias in many reactions but not so large as to completely shut down reactivity or prevent necessary conformational adjustments in a transition state.

Table 1: Comparison of A-Values for Common Alkyl Groups

| Substituent | Formula | A-Value (kcal/mol) | Steric Characterization |

| Methyl | -CH₃ | ~1.74 | Small |

| Ethyl | -CH₂CH₃ | ~1.79 | Small-Medium |

| Isopropyl | -CH(CH₃)₂ | ~2.15 | Medium-Large |

| tert-Butyl | -C(CH₃)₃ | ~5.0 | Very Large |

| Source: Data compiled from various sources on conformational analysis.[4][7] |

Conformational Dynamics

Unlike the spherically symmetric tert-butyl group, the isopropyl group has a distinct shape and rotational freedom around its C-C bond. It can adopt conformations to minimize steric strain, often behaving like a molecular "propeller". In a transition state, it can orient itself to present a larger or smaller steric profile. This dynamic nature is crucial; for instance, the group can rotate to place a C-H bond, rather than a bulky methyl group, toward a reactive center, subtly influencing the energy of competing reaction pathways.[4][8] This contrasts with linear alkyl chains, which can rotate to point their bulk away from a reaction center, often resulting in a lower effective steric hindrance than the branched isopropyl group.[9]

The Isopropyl Group in Classic Stereochemical Models

Long-standing models that predict the outcome of nucleophilic additions to chiral carbonyl compounds rely heavily on the relative sizes of substituents at the adjacent α-carbon. The isopropyl group is a frequent player in these scenarios.

Directing Nucleophilic Additions: The Felkin-Anh and Houk Models

The Felkin-Anh model provides a powerful framework for predicting the stereochemistry of nucleophilic attack on α-chiral aldehydes and ketones.[10][11] The model posits that the transition state conformation is staggered, with the largest substituent (L) oriented perpendicular to the carbonyl C=O bond to minimize steric interactions with the incoming nucleophile.[10][12] The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107°) from the face opposite the large group, approaching past the smallest (S) substituent rather than the medium (M) one.

An isopropyl group frequently serves as the medium (M) or large (L) substituent. Its presence establishes a clear steric hierarchy, leading to high diastereoselectivity.[13]

Caption: Felkin-Anh model showing nucleophilic attack on a chiral ketone.

Similarly, the Houk model explains stereoselectivity in reactions of chiral acyclic alkenes by considering allylic strain.[14][15] The isopropyl group's steric demand forces the substrate into a reactive conformation that minimizes both A(1,2) and A(1,3) strain, thereby exposing one face of the alkene to preferential attack.

The Isopropyl Group as a Key Control Element in Asymmetric Synthesis

Beyond theoretical models, the isopropyl group is a practical design element in chiral auxiliaries and ligands, where it acts to create a well-defined stereochemical environment.

Chiral Auxiliaries: The Evans Oxazolidinone Case Study

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction.[16] The Evans oxazolidinones are among the most reliable and widely used, and their success is heavily dependent on the isopropyl (or a similar) substituent at the C4 position.[17]

When an N-acylated Evans oxazolidinone is deprotonated to form an enolate, the metal cation (typically lithium or sodium) forms a rigid, chelated five-membered ring with the two oxygen atoms. This chelation forces the acyl group into a specific conformation. The isopropyl group at C4 then acts as a steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered face, resulting in excellent diastereoselectivity.[17]

References

- 1. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the isopropyl group in asymmetric autocatalytic zinc alkylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. キラル補助剤 [sigmaaldrich.com]

- 6. Asymmetric Synthesis of Chiral Secondary Alcohols with Isopropyl Substituents by the Catalytic Enantioselective Addition of Diisopropylzinc to Aldehydes Using N, N-Dialkylnorephedrines as Chiral Catalysts. | Sigma-Aldrich [sigmaaldrich.com]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. reddit.com [reddit.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Assymetric Induction [www2.chemistry.msu.edu]

- 14. Houk model,diastereosectivity epoxydation | PPSX [slideshare.net]

- 15. echemi.com [echemi.com]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. york.ac.uk [york.ac.uk]

A Technical Guide to Prochiral α-Carbon Deprotonation in Pyrazine Systems: Strategies for Asymmetric Synthesis

Abstract

The stereoselective functionalization of alkylpyrazines is a cornerstone of modern synthetic chemistry, providing access to chiral building blocks crucial for the development of pharmaceuticals and agrochemicals.[1][2][3][4] Pyrazine derivatives are prevalent in numerous clinically used drugs and natural products, making the development of methods to control their stereochemistry a high-priority endeavor.[1][5] This technical guide provides an in-depth analysis of the asymmetric deprotonation of prochiral α-carbons in alkylpyrazine systems. We will explore the mechanistic underpinnings of this transformation, the critical factors governing its stereoselectivity, and provide field-proven protocols for its successful implementation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Pyrazine Scaffold and the Concept of Prochirality

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[6] This arrangement renders the ring electron-deficient, a property that profoundly influences its reactivity.[7][8] While this electron deficiency complicates classical electrophilic aromatic substitution, it simultaneously acidifies the ring protons and, more significantly, the protons on adjacent (α) alkyl substituents.

When an α-carbon on an alkyl-substituted pyrazine bears two identical groups (typically hydrogens), it is termed a "prochiral center."[9][10][11] This means that the replacement of just one of these groups creates a new stereocenter.[9][12] These two hydrogens, while chemically identical in an achiral environment, are diastereotopic. An enzyme or a chiral reagent can distinguish between them, enabling selective reaction at one site over the other.[11] The ability to selectively remove one of these prochiral protons with a chiral base and trap the resulting anion with an electrophile forms the basis of asymmetric deprotonation, a powerful strategy for installing chirality.

Diagram 1: Prochirality in 2-Ethylpyrazine

The Core Mechanism: Chiral Base-Mediated Deprotonation

The cornerstone of asymmetric deprotonation is the use of a strong, non-nucleophilic organolithium base complexed with a chiral ligand. The most classic and widely studied system is sec-butyllithium (s-BuLi) in the presence of the chiral diamine (-)-sparteine.[13][14][15]

The process unfolds through a well-defined kinetic resolution:

-

Complex Formation: The organolithium reagent (s-BuLi) and the chiral diamine (e.g., (-)-sparteine) form a well-defined, rigid complex in solution. The structure of this complex is critical for inducing asymmetry.[13]

-

Transition State Assembly: This chiral complex then coordinates to the pyrazine substrate. The steric and electronic environment created by the chiral ligand directs the complex to preferentially approach one of the two prochiral protons.

-

Proton Abstraction: Two diastereomeric transition states are possible, one for the abstraction of the pro-R proton and one for the pro-S proton. Due to steric hindrance and favorable orbital alignment within the chiral environment, one transition state is significantly lower in energy than the other.

-

Formation of Chiral Anion: The selective deprotonation results in the formation of a configurationally stable, planar carbanion that is complexed to the chiral lithium base. The stability of this intermediate, especially at low temperatures, is crucial to prevent racemization before trapping.

-

Electrophilic Quench: The reaction is completed by the addition of an electrophile (e.g., an alkyl halide, carbonyl compound, or silyl chloride), which traps the carbanion to yield the final, enantioenriched product.

Diagram 2: Asymmetric Deprotonation Workflow

// Node styles start_node [label="Alkylpyrazine Substrate\n(Prochiral Center)", fillcolor="#FBBC05", fontcolor="#202124"]; process_node_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_node_style [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; result_node [label="Enantioenriched\nFunctionalized Pyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start_node; complex [label="Chiral Complex Formation\n(e.g., s-BuLi / (-)-sparteine)", node_style=process_node_style]; deprotonation [label="Stereoselective\nDeprotonation (-78 °C)", node_style=process_node_style]; intermediate [label="Configurationally Stable\nLithiated Intermediate", node_style=intermediate_node_style]; quench [label="Electrophilic Trap (E+)", node_style=process_node_style]; result_node;

// Edges start_node -> complex [label=" 1. "]; complex -> deprotonation [label=" 2. "]; deprotonation -> intermediate [label=" 3. Forms one enantiomer\nof the anion preferentially"]; intermediate -> quench [label=" 4. "]; quench -> result_node [label=" 5. "]; } dot Caption: General workflow for asymmetric deprotonation.

Causality Behind Experimental Choices: Optimizing for Selectivity

Achieving high enantioselectivity is not trivial and depends on the careful orchestration of several experimental parameters. Understanding the causality behind these choices is key to developing a robust and reproducible process.

| Parameter | Choice & Rationale | Potential Pitfalls & Field Insights |

| Base | s-BuLi is preferred over n-BuLi due to its increased basicity and steric bulk, which favors deprotonation over competitive nucleophilic addition to the electron-deficient pyrazine ring.[7] | Using n-BuLi can lead to significant amounts of undesired addition products. Ensure the s-BuLi is properly titrated before use, as its concentration can degrade over time, leading to incomplete reactions. |

| Ligand | (-)-Sparteine is a rigid, naturally occurring diamine that forms a well-defined complex with lithium.[15] Its C2-symmetry effectively blocks one face of the coordinated substrate. | A major limitation is that only the (-)-enantiomer is readily available. For access to the opposite enantiomer of the product, a "(+)-sparteine surrogate" must be synthesized.[16] |

| Solvent | Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They solvate the lithium cation, but the extent of solvation can impact the structure of the active complex. Et₂O often leads to more aggregated and sometimes more selective species.[13] | THF is a stronger coordinating solvent than Et₂O. In some cases, it can outcompete the chiral diamine for coordination to the lithium, leading to a breakdown of the chiral complex and loss of enantioselectivity.[13] Running reactions in less polar solvents like toluene or hexane can be beneficial but may require additives to ensure solubility. |

| Temperature | Cryogenic temperatures (-78 °C) are mandatory. This serves two purposes: 1) It enhances the kinetic difference between the two diastereomeric transition states, maximizing selectivity. 2) It ensures the configurational stability of the lithiated intermediate, preventing racemization prior to the electrophilic quench. | Allowing the reaction to warm, even for brief periods, can dramatically erode the enantiomeric excess (ee). A reliable cooling bath (e.g., dry ice/acetone) and careful monitoring are critical. |

| Electrophile | Must be highly reactive to ensure rapid trapping of the carbanion. Simple alkyl halides, aldehydes, ketones, and silyl chlorides are common. | Less reactive electrophiles can lead to side reactions, such as protonation of the anion by trace acidic species or decomposition upon slow warming. From a practical standpoint, the electrophile should be added neat and quickly to the cold solution. |

Experimental Protocol: Asymmetric Deprotonation of 2-Ethylpyrazine

This protocol describes a representative procedure. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

-

2-Ethylpyrazine (1.0 equiv)

-

(-)-Sparteine (1.2 equiv), freshly distilled or stored over molecular sieves

-

sec-Butyllithium (~1.4 M in cyclohexane, 1.2 equiv), freshly titrated

-

Anhydrous diethyl ether (Et₂O)

-

Electrophile (e.g., Benzyl bromide, 1.5 equiv)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous Et₂O (to make a ~0.1 M solution of the substrate).

-

Initial Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition:

-

Add (-)-sparteine (1.2 equiv) via syringe to the cold solvent and stir for 5 minutes.

-

Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. The solution typically turns a pale yellow or orange color. Stir for 30 minutes at -78 °C to ensure complete complex formation.

-

Add 2-ethylpyrazine (1.0 equiv) dropwise. The solution color often deepens.

-

-

Deprotonation (Aging): Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined empirically (e.g., by TLC analysis of quenched aliquots).

-

Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise via syringe. Stir for an additional 1-2 hours at -78 °C.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral pyrazine derivative.

Characterization and Analysis of Stereochemical Outcome

Confirming the success of an asymmetric reaction requires rigorous analysis of the product's purity and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These are essential for confirming the chemical structure of the product, ensuring that the electrophile has added at the correct α-position.[17][18][19]

-

Chiral NMR: To determine the enantiomeric excess, a chiral environment must be induced in the NMR tube. This can be achieved by:

-

Chiral Solvating Agents (CSAs): Adding a chiral molecule (e.g., a chiral alcohol or acid) that forms diastereomeric complexes with the enantiomers of the product, leading to peak splitting in the ¹H or ¹⁹F NMR spectrum.[20]

-

Chiral Derivatizing Agents (CDAs): Reacting the product with a chiral agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture, which can then be analyzed by standard NMR, as the diastereomers will have distinct chemical shifts.[20]

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining enantiomeric excess.[21][22][23] The separation is achieved on a column packed with a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[21][22]

| Table 2: Example Chiral HPLC Method Parameters | |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 99:1 v/v)[21][23] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 270 nm[24][25] |

| Analysis | The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) using the formula: **% ee = |

Diagram 3: Analytical Workflow for Stereochemical Assignment

// Node styles start_node [label="Crude Reaction Product", fillcolor="#FBBC05", fontcolor="#202124"]; process_node_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_node_style [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; result_node_style [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start_node; purify [label="Flash Column\nChromatography", node_style=process_node_style]; pure_prod [label="Isolated Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; nmr [label="¹H / ¹³C NMR\nAnalysis", node_style=analysis_node_style]; hplc [label="Chiral HPLC\nAnalysis", node_style=analysis_node_style]; structure_confirm [label="Structure Confirmed", node_style=result_node_style]; ee_confirm [label="Enantiomeric Excess (% ee)\nDetermined", node_style=result_node_style];

// Edges start_node -> purify; purify -> pure_prod; pure_prod -> nmr; pure_prod -> hplc; nmr -> structure_confirm; hplc -> ee_confirm; } dot Caption: Post-reaction workflow for product validation.

Conclusion and Future Outlook

The asymmetric deprotonation of prochiral α-carbons on pyrazine systems is a potent and reliable method for generating valuable, enantioenriched heterocyclic building blocks. Success in this field hinges on a deep understanding of the reaction mechanism and the meticulous control of experimental variables, particularly the choice of base-ligand complex, solvent, and temperature. While the classic s-BuLi/(-)-sparteine system remains a workhorse, ongoing research into the development of new chiral ligands, including catalytic asymmetric deprotonation methods, promises to broaden the scope and practicality of this chemistry.[16] As the demand for stereochemically pure pharmaceuticals and functional materials continues to grow, these advanced synthetic strategies will undoubtedly play a critical role in enabling future discoveries.[2][4][5]

References

-

Liu, Z., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1656. [Link]

-

Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30513–30524. [Link]

-

Vallecruz, P. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6721. [Link]

-

Jia, C., et al. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of the Korean Chemical Society, 58(4), 386-391. [Link]

-

Franck, J., et al. (2006). The reactivity, as electrogenerated bases, of chiral and achiral phenazine radical-anions, including application in asymmetric deprotonation. Organic & Biomolecular Chemistry, 4(13), 2617-2625. [Link]

-

Liu, Z., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. [Link]

-

Vallecruz, P. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Rong, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Hevia, E., et al. (2019). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. Angewandte Chemie International Edition, 58(40), 14373-14378. [Link]

-

Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(38), 8783–8790. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. [Link]

-

Biosynce. (2023). What are the applications of pyrazine derivatives? Biosynce Blog. [Link]

- van der Plas, H. C. (1995). Pyrazines.

-

Smith, M. W., & Njardarson, J. T. (2018). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 140(19), 6090–6094. [Link]

-

Tan, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2568–2571. [Link]

-

O'Brien, P., et al. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters. Journal of the American Chemical Society, 132(44), 15533–15546. [Link]

-

Roy, P. (2023). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. ECSOC-29. [Link]

-

Mongin, F., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602–6605. [Link]

-

Tour, J. M., & Zhang, C. Y. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. [Link]

-

Stead, D. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Mongin, F., et al. (2019). Deprotonative functionalization of pyrazine. ResearchGate. [Link]

-

You, S.-L., et al. (2014). Direct asymmetric dearomatization of pyridines and pyrazines by iridium-catalyzed allylic amination reactions. Angewandte Chemie International Edition, 53(27), 6986–6989. [Link]

-

Diehl, P., & Khetrapal, C. L. (1968). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. Molecular Physics, 15(2), 201-205. [Link]

-

Akiyama, T., et al. (2010). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 12(11), 2504–2507. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. [Link]

-

da Silva, E. R., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]

-

Gao, L., et al. (2021). Mechanistic insights into the dearomative diborylation of pyrazines: a radical or non-radical process?. Dalton Transactions, 50(20), 6982-6990. [Link]

-

O'Brien, P. (n.d.). Peter O'Brien's Group Research Highlights. University of York. [Link]

-

LibreTexts Chemistry. (2015). Prochirality of a Carbonyl. Chemistry LibreTexts. [Link]

-

Zhang, G., et al. (2021). Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature Catalysis, 4, 123-131. [Link]

-

Hamilton, J. G. C., et al. (2018). Stereoselective deprotonation installs unusual Z-8,9 double bond during biosynthesis of the diterpene pheromone sobralene. Chemical Communications, 54(44), 5622-5625. [Link]

-

LibreTexts Chemistry. (2023). 5.12: Prochirality. Chemistry LibreTexts. [Link]

-

Zhou, Y.-G., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(1), 37-40. [Link]

-

Burgess, K. (2021). Prochirality: describes single steps to chiral centers. YouTube. [Link]

-

Lumen Learning. (n.d.). Prochirality. MCC Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Prochirality. Wikipedia. [Link]

-

Carcano, M., et al. (2023). Shape-Matching and Halogen Bonding in Chiral Pyrazine–Allene Hosts: Confining an Unstable Guest Conformation. Organic Letters, 25(49), 8823–8828. [Link]

-

Wikipedia. (n.d.). Alkylpyrazine. Wikipedia. [Link]

-

Science.gov. (n.d.). pyrazine derivatives evaluated: Topics by Science.gov. Science.gov. [Link]

-

Beak, P., & Johnson, T. A. (2007). A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties. Journal of the American Chemical Society, 129(31), 9572–9573. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Prochirality | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Prochirality - Wikipedia [en.wikipedia.org]

- 13. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Highlights - People, University of York [york.ac.uk]

- 17. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]

- 25. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

The Schöllkopf Bis-Lactim Ether Method: A Technical Guide to Asymmetric Amino Acid Synthesis

Introduction: The Enduring Quest for Chiral Purity in Amino Acid Synthesis

In the landscape of pharmaceutical sciences and drug development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These molecules are not only the fundamental building blocks of peptides and proteins but are also crucial components in a vast array of bioactive molecules and serve as versatile chiral synthons.[1] The biological activity of such molecules is often confined to a single enantiomer, rendering stereocontrolled synthesis a critical challenge. In the late 1970s and early 1980s, the laboratory of Ulrich Schöllkopf established a powerful and elegant solution to this challenge: the bis-lactim ether method for the asymmetric synthesis of α-amino acids.[2][3] This guide provides an in-depth technical overview of this enduring methodology, from its foundational principles to its practical application, intended for researchers, scientists, and professionals in drug development.

Foundational Principles: The Chiral Auxiliary at the Heart of the Method

The Schöllkopf synthesis is a quintessential example of a chiral auxiliary-based approach.[4] In this strategy, a temporary chiral group is covalently attached to a prochiral substrate to direct a subsequent diastereoselective transformation. The success of the Schöllkopf method hinges on a cleverly designed chiral glycine equivalent derived from a cyclic dipeptide (a 2,5-diketopiperazine).[3]

Typically, this involves the condensation of glycine with a readily available, enantiopure amino acid, most commonly L-valine or D-valine.[2] The choice of valine is strategic; its bulky isopropyl group provides the necessary steric hindrance to effectively shield one face of the molecule, thereby dictating the stereochemical outcome of subsequent reactions.[3] The resulting diketopiperazine is then converted to its bis-lactim ether, a more reactive species, via O-methylation.[3]

The Core Reaction: Diastereoselective Alkylation

The crux of the Schöllkopf synthesis is the highly diastereoselective alkylation of the lithiated bis-lactim ether.[2] Deprotonation at the prochiral carbon of the glycine unit with a strong base, typically n-butyllithium (n-BuLi), generates a planar aza-enolate.[1][3] The steric bulk of the valine-derived isopropyl group effectively blocks one face of this planar intermediate. Consequently, an incoming electrophile, such as an alkyl halide, will preferentially attack from the less hindered face, leading to the formation of a single diastereomer with high selectivity (typically >95% diastereomeric excess).[1]

This high degree of stereocontrol is the hallmark of the Schöllkopf method and the primary reason for its widespread adoption in the synthesis of a diverse array of non-proteinogenic amino acids. The versatility of the method is further enhanced by the wide range of electrophiles that can be employed, including alkyl halides, sulfonates, acyl chlorides, aldehydes, and ketones.[1]

A Step-by-Step Guide to the Schöllkopf Synthesis: An Experimental Protocol

The following protocol outlines a typical Schöllkopf synthesis, from the preparation of the chiral auxiliary to the final hydrolysis step. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Bis-Lactim Ether Chiral Auxiliary

The synthesis of the chiral auxiliary, for instance, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is the foundational step.

Step 1.1: Formation of the 2,5-Diketopiperazine (cyclo(L-Val-Gly))

This step involves the cyclization of the dipeptide L-Valylglycine. While various methods exist, a common approach involves heating the dipeptide methyl ester, which promotes intramolecular aminolysis to form the cyclic dipeptide.

-

Procedure: A solution of L-Valylglycine methyl ester in a high-boiling solvent such as toluene or xylene is heated at reflux with a catalytic amount of a weak acid (e.g., acetic acid) for several hours. The product, cyclo(L-Val-Gly), often crystallizes upon cooling and can be isolated by filtration.

-

Causality: The high temperature provides the activation energy for the intramolecular cyclization, and the removal of methanol by azeotropic distillation drives the reaction to completion.

Step 1.2: O-Methylation to Form the Bis-Lactim Ether

The diketopiperazine is converted to the more reactive bis-lactim ether using a powerful methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[1]

-

Procedure: To a suspension of cyclo(L-Val-Gly) in an anhydrous solvent such as dichloromethane (DCM), trimethyloxonium tetrafluoroborate (2.2-2.5 equivalents) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature for 18-24 hours. The reaction is quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Causality: Trimethyloxonium tetrafluoroborate is a hard electrophile that readily methylates the oxygen atoms of the amide groups, which are more nucleophilic in their tautomeric lactim form. Anhydrous conditions are crucial as Meerwein's salt reacts readily with water. The basic workup neutralizes the excess reagent and any acidic byproducts.

Caption: Overall workflow of the Schöllkopf bis-lactim amino acid synthesis.

Part 2: Asymmetric Alkylation and Hydrolysis

Step 2.1: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

-

Procedure: The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the aza-enolate. The electrophile (e.g., benzyl bromide, 1.1 equivalents), dissolved in a small amount of anhydrous THF, is then added dropwise. The reaction is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting diastereomerically enriched product can often be purified by column chromatography.

-

Causality: The low temperature (-78 °C) is critical for maintaining the stability of the lithiated intermediate and preventing side reactions. The use of a slight excess of the base and electrophile ensures the reaction goes to completion. The diastereoselectivity is governed by the steric hindrance of the isopropyl group, forcing the electrophile to approach from the opposite face.

Step 2.2: Hydrolysis and Isolation of the Amino Acid

The final step is the cleavage of the chiral auxiliary to release the newly synthesized amino acid.

-

Procedure: The purified alkylated bis-lactim ether is dissolved in dilute aqueous hydrochloric acid (e.g., 0.1 to 0.5 M HCl). The mixture is stirred at room temperature for 4 to 24 hours, or until TLC or LC-MS analysis indicates complete hydrolysis. The reaction mixture is then typically washed with an organic solvent (e.g., diethyl ether or DCM) to remove the chiral auxiliary (valine methyl ester). The aqueous layer, containing the hydrochloride salt of the target amino acid methyl ester, can then be concentrated under reduced pressure. Further purification can be achieved by recrystallization or ion-exchange chromatography.

-

Causality: The acidic conditions protonate the nitrogen atoms of the pyrazine ring, activating the imino ether functionalities towards nucleophilic attack by water. This leads to the cleavage of the ring and the release of the two amino acid methyl esters. The difference in polarity and solubility between the target amino acid and the valine methyl ester allows for their separation.

The Mechanism of Diastereoselectivity: A Visual Explanation

The high diastereoselectivity of the Schöllkopf synthesis is a direct consequence of the steric influence of the chiral auxiliary. The bulky isopropyl group of the valine residue effectively blocks the top face of the planar aza-enolate, forcing the incoming electrophile to attack from the bottom face.

Caption: Steric hindrance from the isopropyl group directs electrophilic attack.

Note: The DOT script above is a conceptual representation. For a chemically accurate diagram, the IMG SRC placeholders would need to be replaced with actual chemical structure images.

Scope and Applications: Synthesizing a World of Amino Acids

A significant advantage of the Schöllkopf method is its broad scope. A wide variety of electrophiles can be used, allowing for the synthesis of a vast range of both natural and non-proteinogenic α-amino acids.[2] This has made the method a valuable tool in drug discovery and medicinal chemistry, where the incorporation of unnatural amino acids can lead to peptides with enhanced stability, novel conformations, and improved biological activity.[1]

| Target Amino Acid | Electrophile Used | Typical Diastereomeric Excess (d.e.) |

| (R)-Phenylalanine | Benzyl bromide | >95% |

| (R)-Allylglycine | Allyl bromide | >95% |

| (R)-Propargylglycine | Propargyl bromide | >95% |

| (R)-Homophenylalanine | 2-Phenylethyl iodide | >95% |

| (R)-2-Amino-4-pentenoic acid | 3-Bromopropene | >95% |

Limitations and Considerations

Despite its power and versatility, the Schöllkopf method is not without its limitations. The synthesis is stoichiometric in its use of the chiral auxiliary, which can be a drawback in terms of atom economy, particularly for large-scale industrial applications.[2] The multi-step nature of the synthesis can also be a consideration. However, for laboratory-scale synthesis of unique and valuable amino acids, the reliability and high stereoselectivity of the Schöllkopf method often outweigh these limitations.

Conclusion: A Legacy of Stereochemical Control

The Schöllkopf bis-lactim ether synthesis represents a landmark achievement in asymmetric synthesis. Its elegant design, high fidelity, and broad applicability have secured its place as a cornerstone methodology for the preparation of enantiomerically pure α-amino acids. For researchers and scientists in drug development, a thorough understanding of this powerful tool provides a direct and reliable route to novel molecular architectures with the potential for profound biological impact.

References

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

-

Wikipedia. (2023, October 28). Schöllkopf method. In Wikipedia. Retrieved from [Link]

-

Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. In The Merck Index Online. Retrieved from [Link]

- Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.

- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

-

Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of peptide research, 63(3), 213–222. [Link]

Sources

A Technical Guide to the Fundamental Principles of Chiral Auxiliaries in Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of modern drug development, agrochemicals, and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material function.[1][2] Many biological molecules, particularly pharmaceutical targets, exist as one of two non-superimposable mirror images, or enantiomers.[3][4][5] Often, only one of these enantiomers elicits the desired therapeutic effect, while the other may be inactive or, in some cases, harmful.[1][4] This reality necessitates the development of synthetic strategies that can selectively produce a single enantiomer, a field known as asymmetric synthesis.[1][3]

Among the various strategies available to the synthetic chemist, the use of chiral auxiliaries remains a robust and reliable method for controlling the stereochemical outcome of a reaction.[3][6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration.[3][5][7] Once the desired transformation is complete, the auxiliary is cleaved and can often be recovered for reuse.[3][4][][9] This guide provides an in-depth exploration of the core principles governing the use of chiral auxiliaries, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: Diastereomeric Transition State Control

The fundamental principle behind the efficacy of chiral auxiliaries lies in their ability to convert an enantioselective reaction into a diastereoselective one. By covalently attaching a chiral, enantiomerically pure auxiliary to an achiral substrate, two key transformations occur:

-

Creation of a Chiral Adduct: The resulting molecule is now chiral and possesses a diastereotopic relationship to incoming reagents.

-

Diastereomeric Transition States: The reaction of this chiral adduct with a reagent can proceed through two different transition states, which are diastereomeric and therefore have different energies.[10]

This energy difference dictates that one reaction pathway will be favored, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. The entire process can be visualized as a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.[3][5]

Key Advantages and Considerations

The use of chiral auxiliaries offers several distinct advantages:

-

High Levels of Stereocontrol: They often provide excellent diastereoselectivity, leading to high enantiomeric excess (ee) of the final product.[10][11]

-

Reliability and Predictability: Many auxiliary-based methods are well-established and their stereochemical outcomes are highly predictable.[3]

-

Separation of Diastereomers: The products of the key reaction are diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization if the diastereoselectivity is not perfect.[3][10][11]

-